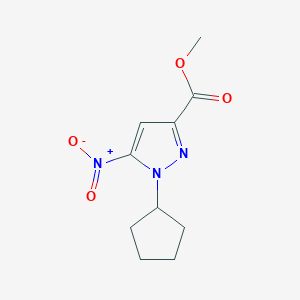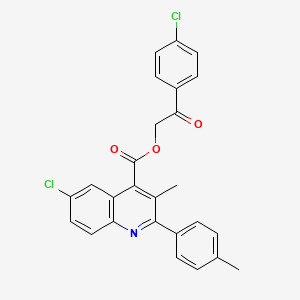![molecular formula C15H10Cl2F3N3OS B12461779 1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)
1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(({[3-(Trifluorométhyl)phényl]carbamoylthioyl}amino)-2,4-dichlorobenzamide est un composé organique complexe de formule moléculaire C15H9Cl2F3N2OS
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(({[3-(Trifluorométhyl)phényl]carbamoylthioyl}amino)-2,4-dichlorobenzamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante implique la réaction du chlorure de 2,4-dichlorobenzoyle avec la 3-(trifluorométhyl)aniline pour former un amide intermédiaire. Cet intermédiaire est ensuite traité avec du chlorure de thiocarbamoyle dans des conditions contrôlées pour produire le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final. Cela peut inclure l'utilisation de techniques de pointe telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés pour améliorer l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
N-(({[3-(Trifluorométhyl)phényl]carbamoylthioyl}amino)-2,4-dichlorobenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou thiols correspondants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs tels que l'hydrure de lithium aluminium pour la réduction et des nucléophiles comme le méthylate de sodium pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et la durée de la réaction, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des thiols. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels .
Applications De Recherche Scientifique
N-(({[3-(Trifluorométhyl)phényl]carbamoylthioyl}amino)-2,4-dichlorobenzamide a plusieurs applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action de N-(({[3-(Trifluorométhyl)phényl]carbamoylthioyl}amino)-2,4-dichlorobenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses .
Mécanisme D'action
The mechanism of action of 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,4-Dichloro-N-(3-trifluorométhylphényl)benzamide
- 2,4-Dichloro-N-(3-trifluorométhylphényl)carboxamide
- 2,4-Dichloro-N-(3-trifluorométhylphényl)thiourée
Unicité
Comparé à des composés similaires, N-(({[3-(Trifluorométhyl)phényl]carbamoylthioyl}amino)-2,4-dichlorobenzamide est unique en raison de la présence du groupe carbamothioyl, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C15H10Cl2F3N3OS |
|---|---|
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
1-[(2,4-dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10Cl2F3N3OS/c16-9-4-5-11(12(17)7-9)13(24)22-23-14(25)21-10-3-1-2-8(6-10)15(18,19)20/h1-7H,(H,22,24)(H2,21,23,25) |
Clé InChI |
QURGAZDGMITPFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)
![(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12461720.png)


![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461738.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B12461759.png)
![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)


